molecular formula C16H14N2O6S4 B2463766 Methyl 3,5-bis(thiophene-2-sulfonamido)benzoate CAS No. 380344-13-8

Methyl 3,5-bis(thiophene-2-sulfonamido)benzoate

Cat. No.: B2463766
CAS No.: 380344-13-8
M. Wt: 458.54
InChI Key: IZXQRYJPLSHAIW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-bis(thiophene-2-sulfonamido)benzoate typically involves the reaction of methyl 3,5-diaminobenzoate with thiophene-2-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-bis(thiophene-2-sulfonamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3,5-bis(thiophene-2-sulfonamido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3,5-bis(thiophene-2-sulfonamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido groups can form hydrogen bonds with active site residues, while the thiophene rings can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,5-bis(thiophene-2-carboxamido)benzoate
  • Methyl 3,5-bis(thiophene-2-sulfonyl)benzoate
  • Methyl 3,5-bis(thiophene-2-sulfonylamino)benzoate

Uniqueness

Methyl 3,5-bis(thiophene-2-sulfonamido)benzoate is unique due to the presence of both sulfonamido and thiophene groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3,5-bis(thiophen-2-ylsulfonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6S4/c1-24-16(19)11-8-12(17-27(20,21)14-4-2-6-25-14)10-13(9-11)18-28(22,23)15-5-3-7-26-15/h2-10,17-18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXQRYJPLSHAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CS2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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